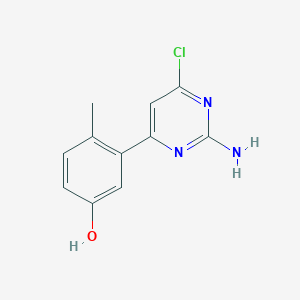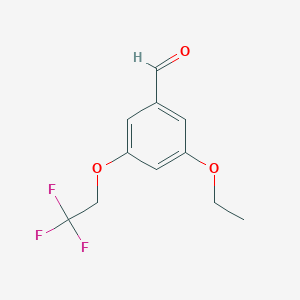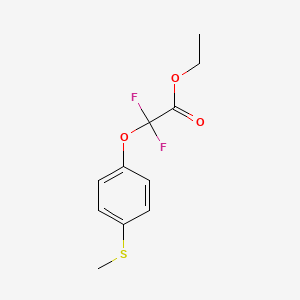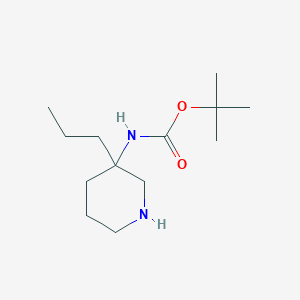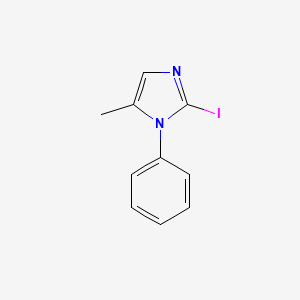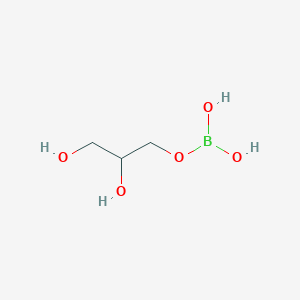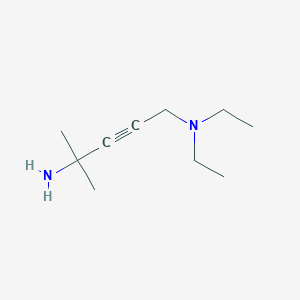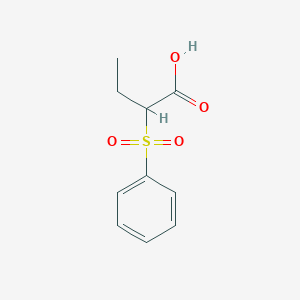
2-Phenylsulfonylbutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylsulfonylbutyric acid is an organic compound with the molecular formula C10H12O4S. It is characterized by the presence of a phenylsulfonyl group attached to a butanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylsulfonylbutyric acid typically involves the sulfonylation of butanoic acid derivatives. One common method includes the reaction of butanoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylsulfonylbutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylsulfonyl compounds .
Wissenschaftliche Forschungsanwendungen
2-Phenylsulfonylbutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 2-Phenylsulfonylbutyric acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylsulfonylpropanoic acid
- 2-Phenylsulfonylethanoic acid
- 2-Phenylsulfonylpentanoic acid
Comparison: Compared to these similar compounds, 2-Phenylsulfonylbutyric acid has a unique butanoic acid backbone, which can influence its chemical reactivity and biological activity. The length of the carbon chain and the position of the phenylsulfonyl group can affect the compound’s solubility, stability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H12O4S |
|---|---|
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)butanoic acid |
InChI |
InChI=1S/C10H12O4S/c1-2-9(10(11)12)15(13,14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
YLAXLKMAILLMPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



